molecular formula C6H10B2Cl4 B15165956 1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene CAS No. 496813-23-1

1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene

Cat. No.: B15165956
CAS No.: 496813-23-1
M. Wt: 245.6 g/mol
InChI Key: LGPKMAJIGVCGPV-UHFFFAOYSA-N
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Description

1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two dichloroboryl groups attached to a butene backbone, making it a valuable building block for various synthetic applications. The unique structure of this compound allows for selective transformations of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene typically involves the reaction of 3,3-dimethyl-1-butene with dichloroborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction. The synthetic route can be summarized as follows:

Chemical Reactions Analysis

1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the dichloroboryl groups to other functional groups.

    Substitution: The dichloroboryl groups can be substituted with other nucleophiles to form new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted derivatives .

Scientific Research Applications

1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene exerts its effects involves the selective transformation of carbon-boron bonds. The molecular targets and pathways involved depend on the specific reaction or application. For example, in cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the activation of the boron-carbon bond .

Comparison with Similar Compounds

1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to undergo selective transformations, making it a versatile building block in organic synthesis.

Properties

CAS No.

496813-23-1

Molecular Formula

C6H10B2Cl4

Molecular Weight

245.6 g/mol

IUPAC Name

dichloro-(1-dichloroboranyl-3,3-dimethylbut-1-enyl)borane

InChI

InChI=1S/C6H10B2Cl4/c1-6(2,3)4-5(7(9)10)8(11)12/h4H,1-3H3

InChI Key

LGPKMAJIGVCGPV-UHFFFAOYSA-N

Canonical SMILES

B(C(=CC(C)(C)C)B(Cl)Cl)(Cl)Cl

Origin of Product

United States

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